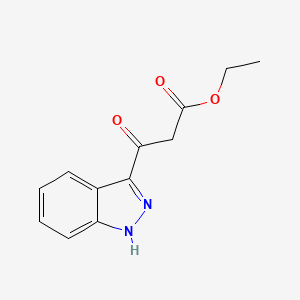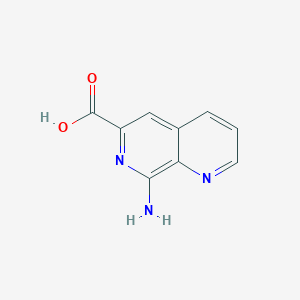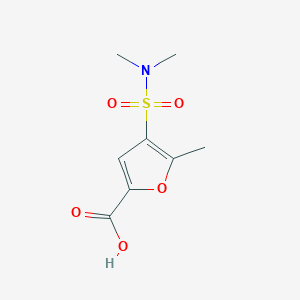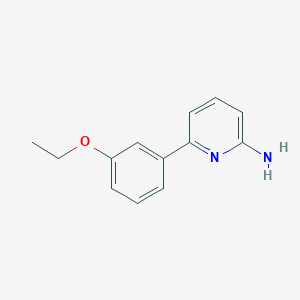
3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid
Descripción general
Descripción
3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid (PBTA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBTA is a heterocyclic compound with a benzothiophene ring and a pyrrolidine ring, making it a unique and versatile molecule.
Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it a valuable scaffold for developing new drugs with potential applications in treating human diseases.
Biological Activity Profiling
Compounds derived from pyrrolidine, such as the one , are often characterized by target selectivity. They can be used to study structure-activity relationships (SAR) and understand how different stereoisomers and spatial orientations of substituents can lead to varied biological profiles . This is crucial for designing drug candidates with specific actions.
Antimicrobial Research
Pyrrolidinone derivatives, related to the pyrrolidine structure, exhibit significant antimicrobial activity. Research into these compounds can lead to the development of novel antimicrobial agents that are effective against various infections .
Cancer Therapy Exploration
The biological importance of pyrrolidinone derivatives also extends to anticancer activity. Investigating the compound’s efficacy in this area could contribute to the creation of new cancer treatments .
Anti-inflammatory Applications
Due to their inherent biological properties, pyrrolidinone derivatives, which share a similar structural motif with the compound , are known to possess anti-inflammatory effects. This opens up possibilities for its application in developing anti-inflammatory drugs .
Neuropharmacology
The pyrrolidine ring system is often associated with compounds that have neuropharmacological effects, including antidepressant and anticonvulsant properties. This compound could be explored for its potential benefits in treating neurological disorders .
Immunosuppressive Effect Studies
Some pyrrolidinone derivatives are known for their immunosuppressive effects. Research into this compound could provide insights into the development of new immunosuppressive drugs, which are crucial in transplant medicine and autoimmune disease treatment .
Industrial Applications
Beyond medical applications, pyrrolidinone and its derivatives have industrial uses, such as in the synthesis of various alkaloids and unusual amino acids. The compound’s structural features could be leveraged in industrial chemistry for the synthesis of complex organic molecules .
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . Similarly, benzothiophene derivatives have been found to interact with various targets, depending on their specific structures .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrrolidine derivatives, for example, can act as agonists or antagonists at receptors, or as inhibitors or activators of enzymes . Benzothiophene derivatives can also have a variety of modes of action .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its target of action. For example, if a pyrrolidine derivative acts on a receptor involved in a specific signaling pathway, it could potentially affect that pathway .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its specific chemical structure. Pyrrolidine and benzothiophene derivatives, like other organic compounds, are likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For example, if a pyrrolidine derivative acts as an agonist at a receptor, it could potentially activate a signaling pathway, leading to a cellular response .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the activity of a compound can be affected by the pH of the environment, as this can influence the compound’s ionization state and, therefore, its ability to interact with its target .
Propiedades
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(17)13-11(9-15-7-3-4-8-15)10-5-1-2-6-12(10)18-13/h1-2,5-6H,3-4,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFOEDVIUUFKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(SC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline](/img/structure/B1451765.png)
![1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1451766.png)
![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)
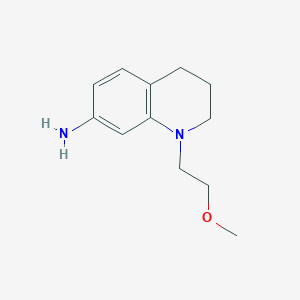
![methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate](/img/structure/B1451770.png)
![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)
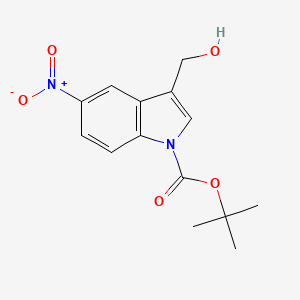
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1451776.png)
